

Application Notes and Protocols for RNA Isolation Using a Citrate-Based Buffer

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Citrate

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Introduction

The isolation of high-quality RNA is a critical prerequisite for a multitude of molecular biology applications, including reverse transcription quantitative PCR (RT-qPCR), next-generation sequencing (NGS), and microarray analysis. Traditional RNA extraction methods often rely on hazardous organic solvents like phenol and chloroform. This application note details a robust and cost-effective protocol for RNA isolation using a **citrate**-based buffer system. This method offers a safer, more environmentally friendly alternative without compromising the quality and yield of the isolated RNA. The protocol is based on the principles of the **Citrate**-Citric Acid RNA Isolation (CiAR) method and has been shown to be effective for various sample types.

The core of this method lies in the properties of the **citrate** buffer. The acidic nature of the buffer helps to inactivate RNases, enzymes that rapidly degrade RNA, while also aiding in the precipitation of proteins.^[1] Furthermore, **citrate** acts as a chelating agent, binding divalent cations that are essential cofactors for RNase activity, thereby further protecting the RNA from degradation.^[2] This protocol provides a detailed methodology for RNA isolation, presents comparative data on its performance against the widely used TRIzol method, and includes diagrams to visualize the workflow and the underlying principles of the buffer's action.

Data Presentation

The following table summarizes the quantitative data from a comparative study on RNA isolation from fish tissue using a **citrate**-based buffer method and the conventional TRIzol method. The data demonstrates that the **citrate**-based method yields RNA of comparable purity to the TRIzol method.[3]

Parameter	Citrate-Based Method	TRIzol Method
A260/A280 Ratio	1.8 - 2.1	1.8 - 2.1
A260/A230 Ratio	1.8 - 2.2	1.8 - 2.2

Data sourced from a study on Tilapia Lake Virus-infected fish tissue.[3] The results indicate that both methods produce RNA of high purity, with A260/A280 ratios in the optimal range of 1.8-2.0, suggesting minimal protein contamination. The A260/A230 ratios are also within the desired range, indicating low levels of organic contaminants.

Experimental Protocols

This section provides a detailed protocol for RNA isolation using a **citrate**-based buffer system. The protocol is adapted from the **Citrate**-Citric Acid RNA Isolation (CiAR) method and can be modified for various sample types.

Reagent Preparation

Lysis Buffer:

- 10 mM Citric Acid
- 20 mM Sodium **Citrate**
- 1% (w/v) Sodium Dodecyl Sulfate (SDS)
- Adjust pH to ~4.0
- Prepare fresh or store at room temperature for up to 1 month.

Precipitation Buffer:

- 4 M Sodium Chloride (NaCl)
- 10 mM Citric Acid
- 20 mM Sodium **Citrate**
- Adjust pH to ~4.0
- Store at room temperature.

Other Reagents:

- Isopropanol (ice-cold)
- 70% Ethanol (prepared with RNase-free water, ice-cold)
- RNase-free water

Protocol for Solid Tissue (e.g., animal or plant tissue)

- Sample Homogenization:
 - Weigh approximately 50-100 mg of frozen tissue.
 - Immediately grind the tissue to a fine powder in a liquid nitrogen-pre-chilled mortar and pestle.
 - Transfer the powdered tissue to a 1.5 mL microcentrifuge tube.
- Lysis:
 - Add 500 μ L of Lysis Buffer to the tissue powder.
 - Vortex vigorously for 30 seconds to ensure complete lysis.
 - Incubate at room temperature for 5 minutes.
- Protein and Debris Precipitation:

- Add 150 μ L of Precipitation Buffer to the lysate.
- Invert the tube 10-15 times to mix thoroughly.
- Incubate on ice for 10 minutes.
- Centrifuge at 12,000 x g for 10 minutes at 4°C.
- RNA Precipitation:
 - Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube, avoiding the pellet.
 - Add an equal volume (approximately 600 μ L) of ice-cold isopropanol.
 - Mix gently by inverting the tube several times.
 - Incubate at -20°C for at least 30 minutes (or overnight for higher yield).
 - Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the RNA.
- RNA Wash:
 - Carefully discard the supernatant without disturbing the RNA pellet.
 - Wash the pellet with 1 mL of ice-cold 70% ethanol.
 - Centrifuge at 12,000 x g for 5 minutes at 4°C.
 - Carefully discard the ethanol and briefly air-dry the pellet for 5-10 minutes. Do not over-dry the pellet as it will be difficult to resuspend.
- RNA Resuspension:
 - Resuspend the RNA pellet in 20-50 μ L of RNase-free water by pipetting up and down.
 - Incubate at 55-60°C for 5-10 minutes to aid in resuspension.

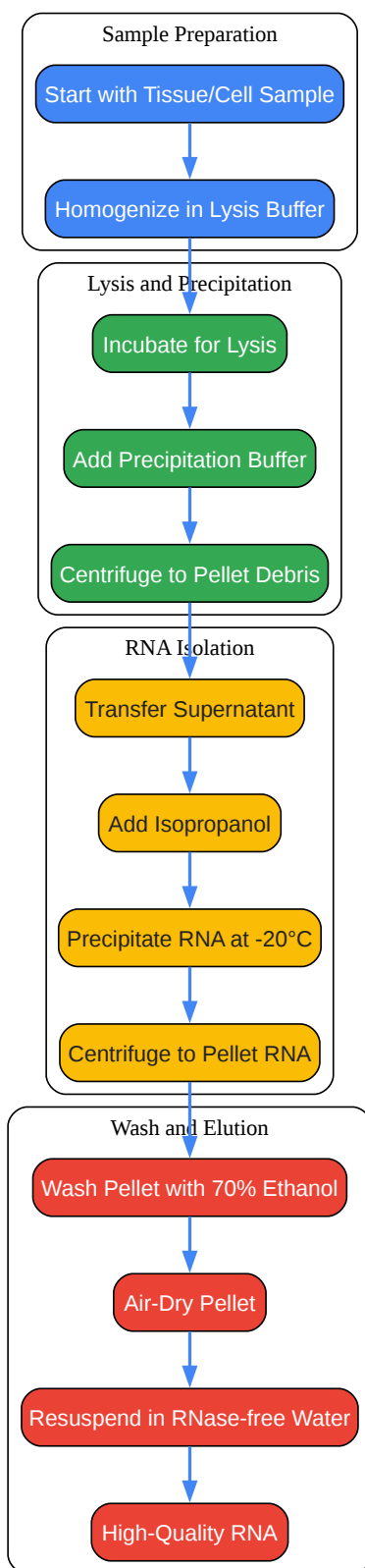
Modifications for Cultured Cells

- Cell Lysis:
 - For adherent cells, aspirate the culture medium and wash the cells with ice-cold PBS. Add 500 μ L of Lysis Buffer directly to the plate and scrape the cells.
 - For suspension cells, pellet the cells by centrifugation, discard the supernatant, and resuspend the cell pellet in 500 μ L of Lysis Buffer.
- Proceed with step 3 of the solid tissue protocol.

Quality Control

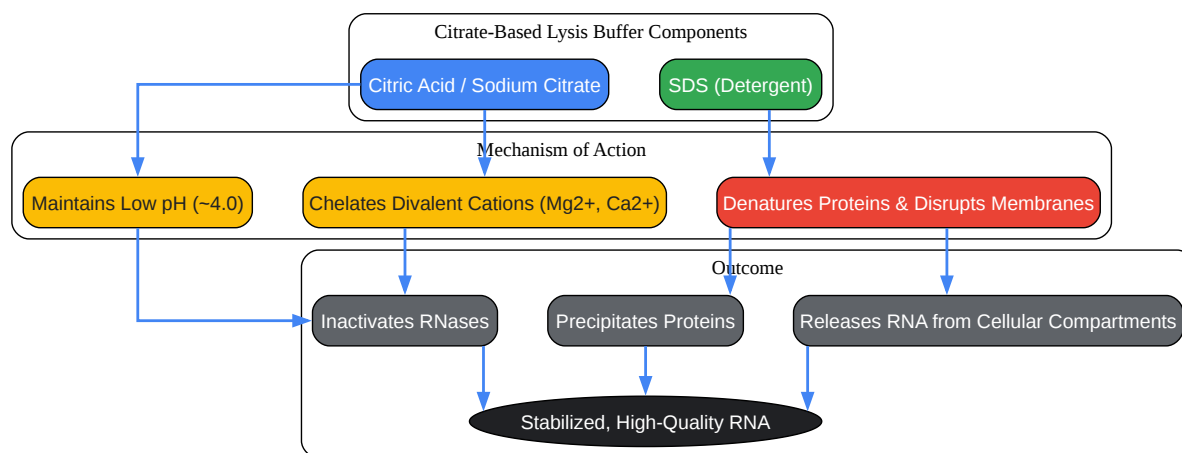
- Quantification and Purity: Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). A260/A280 ratio should be between 1.8 and 2.1, and the A260/A230 ratio should be between 1.8 and 2.2.
- Integrity: Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN). For most downstream applications, a RIN value of >7 is desirable.

Visualizations



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Caption: Experimental workflow for RNA isolation using a **citrate**-based buffer.



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Caption: Mechanism of action of the **citrate**-based buffer in RNA isolation.

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- To cite this document: BenchChem. [Application Notes and Protocols for RNA Isolation Using a Citrate-Based Buffer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086180#protocol-for-rna-isolation-using-a-citrate-based-buffer]

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